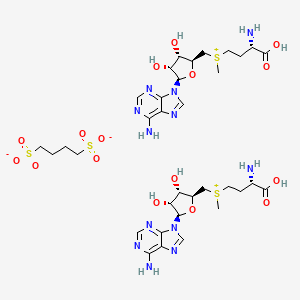
S-Adenosyl L-Methionine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
S-Adenosyl L-Methionine is a naturally occurring compound found in all living organisms. It is a sulfonium-containing primary metabolite that plays a crucial role in various biochemical processes, particularly in methyl group transfers, transsulfuration, and aminopropylation. It is synthesized from adenosine triphosphate and L-methionine by the enzyme methionine adenosyltransferase .
Preparation Methods
Synthetic Routes and Reaction Conditions: S-Adenosyl L-Methionine can be synthesized from L-methionine and adenosine triphosphate in a reaction catalyzed by methionine adenosyltransferase. This process involves the formation of an intermediate complex between methionine and adenosine triphosphate .
Industrial Production Methods: Industrial production of this compound is primarily achieved through microbial fermentation. Strains such as Pichia pastoris and Saccharomyces cerevisiae are commonly used. The production can be enhanced by genetic modifications, optimization of culture conditions, and bioprocess strategies .
Chemical Reactions Analysis
Types of Reactions: S-Adenosyl L-Methionine undergoes various types of reactions, including:
Methylation: It acts as a methyl donor in numerous biological reactions.
Transsulfuration: It participates in the synthesis of cysteine and glutathione.
Aminopropylation: It is involved in the synthesis of polyamines.
Common Reagents and Conditions: The reactions involving this compound typically require specific enzymes such as methyltransferases, which facilitate the transfer of methyl groups to substrates. Conditions often involve physiological pH and temperature .
Major Products: The major products formed from these reactions include methylated nucleic acids, proteins, lipids, and secondary metabolites .
Scientific Research Applications
S-Adenosyl L-Methionine has a wide range of applications in scientific research:
Chemistry: It is used in the study of methylation reactions and enzyme mechanisms.
Biology: It plays a role in gene regulation, epigenetics, and cellular metabolism.
Medicine: It is used in the treatment of liver disorders, depression, osteoarthritis, and fibromyalgia.
Industry: It is utilized in the production of pharmaceuticals and as a dietary supplement .
Mechanism of Action
S-Adenosyl L-Methionine exerts its effects by donating a one-carbon methyl group in a process called transmethylation. This process is crucial for cellular growth, repair, and maintaining the phospholipid layer in cell membranes. It also participates in the synthesis of glutathione, a powerful antioxidant, thereby reducing inflammation and protecting cells from damage .
Comparison with Similar Compounds
S-Adenosyl L-Methionine is unique due to its sulfonium ion, which provides a high group transfer potential. Similar compounds include:
S-Adenosylhomocysteine: A product of this compound after methyl group transfer.
Methylthioadenosine: Involved in polyamine biosynthesis.
S-Adenosylmethionine analogues: These are synthesized to study methylation reactions and enzyme specificity
This compound stands out due to its versatility in biological reactions and its extensive use in various fields of research and industry.
Properties
Molecular Formula |
C34H54N12O16S4 |
|---|---|
Molecular Weight |
1015.1 g/mol |
IUPAC Name |
[(3S)-3-amino-3-carboxypropyl]-[[(2S,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl]-methylsulfanium;butane-1,4-disulfonate |
InChI |
InChI=1S/2C15H22N6O5S.C4H10O6S2/c2*1-27(3-2-7(16)15(24)25)4-8-10(22)11(23)14(26-8)21-6-20-9-12(17)18-5-19-13(9)21;5-11(6,7)3-1-2-4-12(8,9)10/h2*5-8,10-11,14,22-23H,2-4,16H2,1H3,(H2-,17,18,19,24,25);1-4H2,(H,5,6,7)(H,8,9,10)/t2*7-,8+,10+,11+,14+,27?;/m00./s1 |
InChI Key |
NWVICASORGOGDW-FFSFXTILSA-N |
Isomeric SMILES |
C[S+](CC[C@@H](C(=O)O)N)C[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)O.C[S+](CC[C@@H](C(=O)O)N)C[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)O.C(CCS(=O)(=O)[O-])CS(=O)(=O)[O-] |
Canonical SMILES |
C[S+](CCC(C(=O)O)N)CC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O.C[S+](CCC(C(=O)O)N)CC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O.C(CCS(=O)(=O)[O-])CS(=O)(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[[(1RS)-1-Methyl-2-[2-(trifluoromethyl)phenyl]ethyl]amino]ethyl Benzoate Hydrochloride](/img/structure/B13837569.png)
![1-Methyl-2-(prop-1-en-2-yl)-1H-benzo[d]imidazole](/img/structure/B13837572.png)
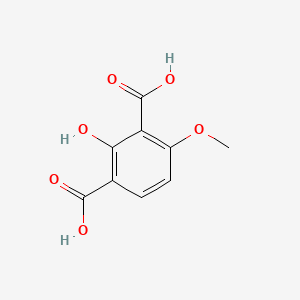
![1-(3-Bromo-4-fluorophenyl)-3-[3-(1-methylpyrazol-4-yl)quinoxalin-6-yl]urea](/img/structure/B13837581.png)
![[1-Hydroxy-2-[3-(2-hydroxy-2,2-diphosphonoethyl)imidazol-1-ium-1-yl]-1-phosphonoethyl]phosphonic acid](/img/structure/B13837590.png)
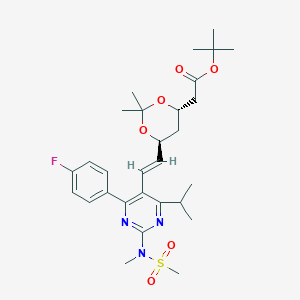
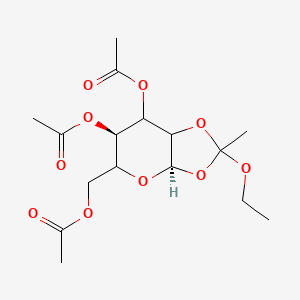
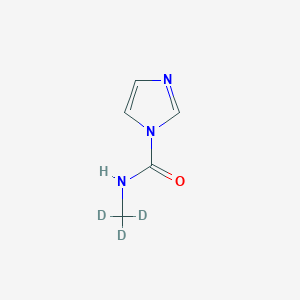
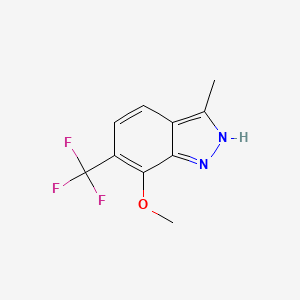
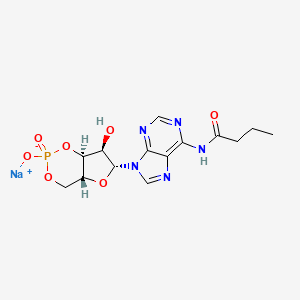
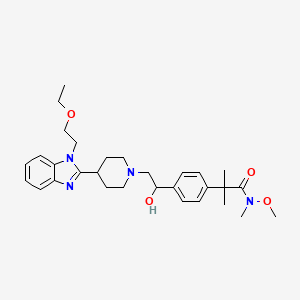
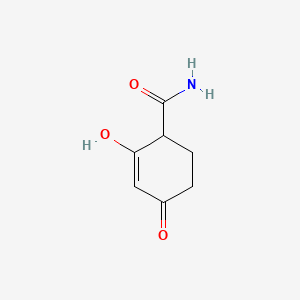
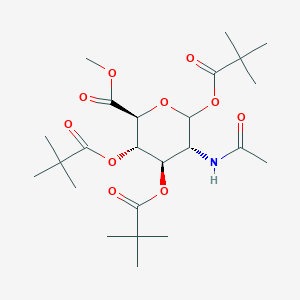
![5-Hydroxy-4-oxo-3-[4-(sulfooxy)phenyl]-4H-1-benzopyran-7-yl ss-D-Glucopyranosiduronic Acid Disodium Salt](/img/structure/B13837667.png)
